molecular formula C18H17N7O B2521519 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide CAS No. 1005948-41-3

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide

Cat. No.: B2521519
CAS No.: 1005948-41-3
M. Wt: 347.382
InChI Key: SQDMTDJBHRQYBE-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a pyrazole ring and substituted with a phenyl group and a propionamide side chain.

Properties

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-3-16(26)22-15-9-12(2)23-25(15)18-14-10-21-24(17(14)19-11-20-18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDMTDJBHRQYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound binds to the active sites of these enzymes, modulating their activity and influencing downstream signaling events. Additionally, it has been shown to interact with DNA and RNA polymerases, affecting gene transcription and replication processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as kinases and transcription factors, through hydrogen bonding and hydrophobic interactions. This binding leads to the inhibition or activation of these biomolecules, resulting in changes in cellular signaling and gene expression. Additionally, the compound can induce conformational changes in target proteins, further modulating their activity.

Biological Activity

N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes multiple pyrazole rings and a propionamide group. Its chemical formula is C19H20N6C_{19}H_{20}N_6, with a molecular weight of approximately 336.41 g/mol. The presence of the pyrazolo[3,4-d]pyrimidine moiety is significant as it is known to confer various pharmacological properties.

The biological activity of this compound appears to be linked to several mechanisms:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression, including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
  • Induction of Apoptosis : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
  • Anti-inflammatory Properties : Pyrazole derivatives also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound and related compounds.

Study Cell Line IC50 (µM) Mechanism Reference
Study 1MCF7 (Breast Cancer)3.79Cytotoxicity
Study 2A549 (Lung Cancer)26Induction of apoptosis
Study 3Hep-2 (Laryngeal)3.25Cytotoxicity
Study 4NCI-H460 (Lung Cancer)14.5Autophagy induction

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of various pyrazole derivatives, this compound exhibited significant cytotoxic effects against the MCF7 and A549 cell lines with IC50 values indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties demonstrated that derivatives similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in inflammatory diseases .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study reported that a related compound exhibited high inhibitory activity against various tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The compound demonstrated an IC50 value of 2.24 µM against A549 cells, significantly lower than that of doxorubicin (9.20 µM), indicating its potent anticancer activity .

Structure-Activity Relationships

The structure of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide plays a crucial role in its biological activity. Variations in the pyrazolo[3,4-d]pyrimidine scaffold have shown to influence the compound's efficacy against different cancer types. For example, analogs with modifications in the scaffold exhibited varying levels of cytotoxicity, suggesting that specific structural features are vital for enhancing anticancer activity .

Anti-inflammatory Properties

In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their anti-inflammatory effects. A series of studies demonstrated that these compounds could effectively reduce inflammation in various experimental models. For instance, compounds derived from this scaffold exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, indicating a favorable safety profile .

Pharmacological Evaluation

Pharmacological evaluations have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema induced by carrageenan in animal models. This suggests that this compound may serve as a promising candidate for developing new anti-inflammatory therapies .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
1aA5492.24
1dMCF-71.74
DoxorubicinA5499.20

Table 2: Anti-inflammatory Effects of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundModelEffectReference
17Carrageenan EdemaReduced edema
DiclofenacCarrageenan EdemaHigher ulcerogenicity

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related pyrazolo[3,4-d]pyrimidine derivatives:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity Key References
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide Propionamide at pyrazole C5; phenyl at pyrimidine N1 C₂₁H₂₀N₈O 424.44 (estimated) Not explicitly reported; inferred kinase inhibition
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide 3-Chlorophenyl at pyrimidine N1; oxo group at C4 C₁₅H₁₃ClN₆O₂ 368.76 Unknown; structural similarity suggests potential anticancer activity
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused to pyrazolo[3,4-d]pyrimidine C₁₇H₁₁N₇S 361.38 Promising biological activity (unspecified)
2-(4-Methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide Methoxyphenoxy-acetamide at pyrazole C5 C₂₄H₂₁N₇O₃ 455.46 Not reported; acetamide side chain may enhance solubility

Key Observations :

  • Substituent Effects : The propionamide group in the target compound may improve metabolic stability compared to acetamide analogs (e.g., ). Chlorophenyl substitution (as in ) could enhance electrophilic interactions in biological systems.

Physicochemical Properties

  • Molecular Weight : Estimated at 424.44 g/mol, comparable to analogs (Table 1).
  • Solubility: The propionamide group may enhance aqueous solubility compared to non-polar substituents (e.g., phenyl).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. For example, 3-methyl-1H-pyrazol-5-amine is reacted with chlorinated phenyl compounds under basic conditions to form the pyrazolo[3,4-d]pyrimidine core. Intermediates are characterized using NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR for chemical environment analysis) and mass spectrometry (for molecular weight confirmation). Reaction purity is assessed via HPLC (>95% purity thresholds are common) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, with chemical shifts (e.g., δ 11.55 ppm for NH groups) indicating functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀FN₇O) and detects isotopic patterns.
  • X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement (e.g., anisotropic displacement parameters, R-factor optimization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates.
  • Catalysts : Triethylamine or TFA (trifluoroacetic acid) accelerates coupling reactions (e.g., amide bond formation).
  • Temperature Control : Reflux conditions (e.g., 80–120°C) improve reaction kinetics without degrading sensitive groups.
  • Workflow Automation : Continuous flow chemistry reduces side reactions and improves reproducibility .

Q. What strategies resolve contradictions between in vitro enzymatic inhibition data and cellular assay results for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess cellular uptake (e.g., LC-MS quantification of intracellular concentrations) to identify bioavailability limitations.
  • Off-Target Screening : Use kinase selectivity panels to rule out nonspecific binding.
  • Metabolite Analysis : Identify active metabolites via UHPLC-QTOF-MS that may contribute to in vivo activity discrepancies .

Q. How is the structure-activity relationship (SAR) evaluated for pyrazolo[3,4-d]pyrimidine derivatives in drug discovery?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., trifluoromethyl, chlorophenyl) at key positions (C-3, C-4) to modulate steric/electronic effects.
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, GPCRs).
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., EGFR) vs. cell viability (e.g., MTT assays) to prioritize lead compounds .

Q. What advanced crystallographic techniques address challenges in refining disordered solvent molecules or anisotropic displacement parameters?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXD to deconvolute overlapping reflections in twinned crystals.
  • Dynamic Masking : Apply OLEX2 or WinGX to exclude poorly modeled solvent regions from refinement.
  • Hirshfeld Atom Refinement (HAR) : Improves hydrogen atom positioning in high-resolution datasets .

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